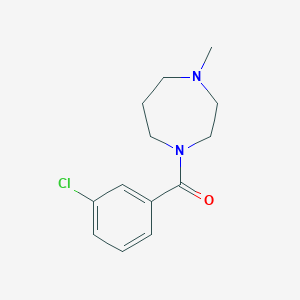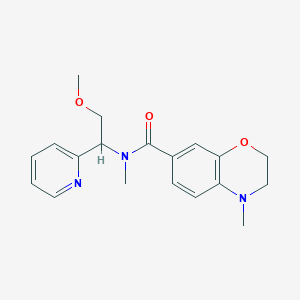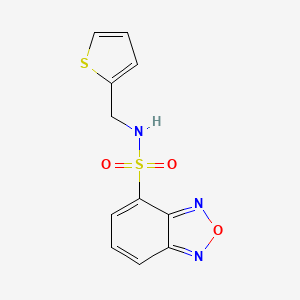
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788 or flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in 1981 by Hoffmann-La Roche and was approved by the US Food and Drug Administration in 1991 for the treatment of benzodiazepine overdose.
作用機序
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. Benzodiazepines enhance the effects of GABA, the major inhibitory neurotransmitter in the brain, by binding to the benzodiazepine site on the receptor. This compound 15-1788 binds to the same site as benzodiazepines but does not enhance the effects of GABA. Instead, it blocks the effects of benzodiazepines and thereby reduces the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance cognitive function in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms and to have potential therapeutic effects in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively study the effects of benzodiazepines on the brain without interference from other neurotransmitter systems. However, this compound 15-1788 has some limitations in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. It also has poor solubility in water, which can limit its use in some experimental protocols.
将来の方向性
There are many potential future directions for research on 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is the role of the GABA-A receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor with greater specificity and efficacy. Finally, there is ongoing research into the potential therapeutic applications of this compound 15-1788 in the treatment of alcohol and drug addiction.
合成法
The synthesis of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 4-methyl-1,4-diazepane with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound 15-1788.
科学的研究の応用
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a tool to study the effects of benzodiazepines on the brain. It is a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which is the target site for benzodiazepines. By blocking the effects of benzodiazepines, this compound 15-1788 can be used to study the role of the GABA-A receptor in various physiological and pathological processes.
特性
IUPAC Name |
(3-chlorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOZSCLAMVLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)

![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)